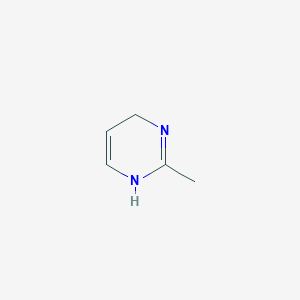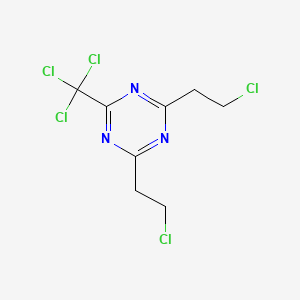
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 2-chloroethyl groups and one trichloromethyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-chloroethanol and trichloromethyl compounds. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also incorporate purification steps such as distillation or recrystallization to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Oxidized derivatives: Such as triazine oxides.
Reduced derivatives: Such as partially dechlorinated triazines.
Substituted derivatives: Such as triazines with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxicity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms attached to the ring.
2,4-Bis(2-chloroethyl)-1,3,5-triazine: A triazine compound with two 2-chloroethyl groups but lacking the trichloromethyl group.
2,4,6-Tris(2-chloroethyl)-1,3,5-triazine: A triazine compound with three 2-chloroethyl groups attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
104061-54-3 |
|---|---|
Molecular Formula |
C8H8Cl5N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,4-bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C8H8Cl5N3/c9-3-1-5-14-6(2-4-10)16-7(15-5)8(11,12)13/h1-4H2 |
InChI Key |
KCWBPLKGAAIEGN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
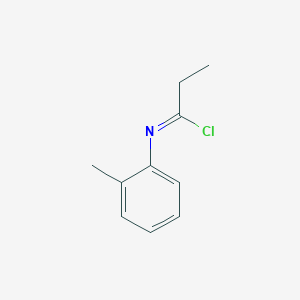
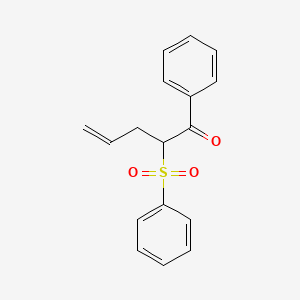


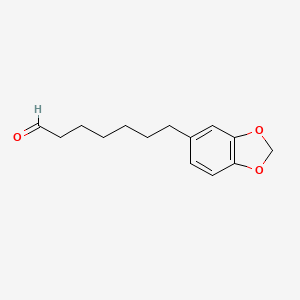
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
